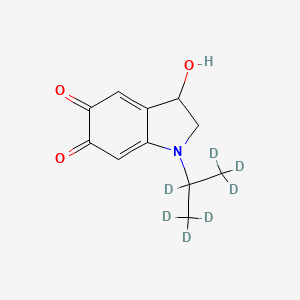
Ondansetron-d3 Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ondansetron-d3 Hydrochloride Salt is a deuterated form of Ondansetron Hydrochloride, a well-known antiemetic used to prevent nausea and vomiting caused by chemotherapy, radiotherapy, and surgery. The deuterium atoms in Ondansetron-d3 replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ondansetron-d3 Hydrochloride Salt involves the deuteration of Ondansetron. The process typically includes the following steps:
Deuteration of Starting Material: The starting material, usually a precursor of Ondansetron, is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Ondansetron: The deuterated precursor undergoes a series of chemical reactions, including cyclization and functional group modifications, to form Ondansetron-d3.
Hydrochloride Salt Formation: The final step involves the reaction of Ondansetron-d3 with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Ondansetron-d3 Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Ondansetron-d3 Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ondansetron.
Biology: Utilized in biological studies to trace the distribution and elimination of Ondansetron in biological systems.
Medicine: Employed in clinical research to understand the drug’s behavior in the human body and to develop new formulations.
Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods.
Mécanisme D'action
Ondansetron-d3 Hydrochloride Salt exerts its effects by blocking serotonin type 3 receptors. These receptors are located on vagal nerve terminals and in the chemoreceptor trigger zone of the brain. By inhibiting these receptors, Ondansetron-d3 prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .
Comparaison Avec Des Composés Similaires
Ondansetron Hydrochloride: The non-deuterated form of Ondansetron-d3.
Granisetron Hydrochloride: Another serotonin type 3 receptor antagonist used for similar indications.
Palonosetron Hydrochloride: A newer serotonin type 3 receptor antagonist with a longer half-life.
Uniqueness: Ondansetron-d3 Hydrochloride Salt is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Propriétés
Formule moléculaire |
C18H20ClN3O |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3; |
Clé InChI |
MKBLHFILKIKSQM-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C.Cl |
SMILES canonique |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


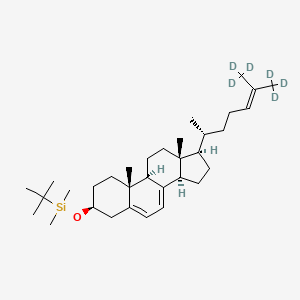
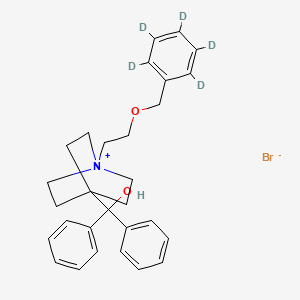
![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)
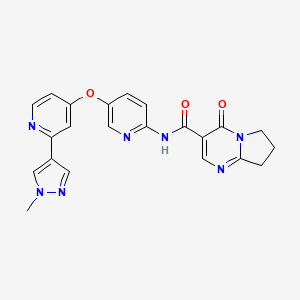

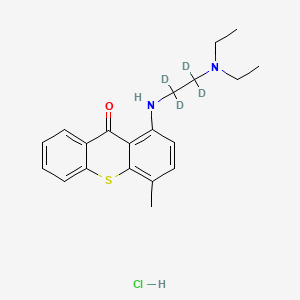

![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)


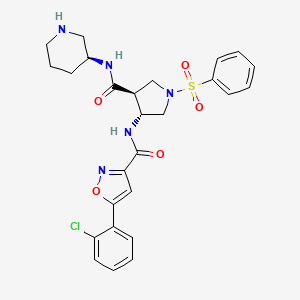

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
